molecular formula C18H21FN6O3 B2397232 8-(4-fluorophenyl)-N-(2-morpholinoethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946312-08-9

8-(4-fluorophenyl)-N-(2-morpholinoethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2397232
CAS No.: 946312-08-9
M. Wt: 388.403
InChI Key: TYHHNGMEUUJACP-UHFFFAOYSA-N
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Description

8-(4-fluorophenyl)-N-(2-morpholinoethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a useful research compound. Its molecular formula is C18H21FN6O3 and its molecular weight is 388.403. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s been identified as a potent free-radical scavenger , suggesting that its targets could be reactive oxygen species (ROS) or related enzymes.

Mode of Action

The compound acts as a powerful free-radical scavenger It interacts with ROS, neutralizing them and preventing them from causing cellular damage

Biochemical Pathways

The compound’s action affects the biochemical pathways involving ROS . ROS play a vital role in various cellular processes and can cause cell damage when their levels become too high. By scavenging ROS, the compound helps maintain cellular homeostasis and prevent oxidative stress-induced damage.

Pharmacokinetics

It’s been shown to have potent neuroprotective activity in both in vitro and in vivo models This suggests that the compound has good bioavailability and can effectively reach its target sites in the body

Result of Action

The compound’s action results in significant neuroprotection . In in vitro models, it significantly inhibited neuronal death caused by high oxygen atmosphere or growth-factor withdrawal . In in vivo models of cerebral ischemia, the compound significantly reduced the volume of focal damage in the cortex .

Biochemical Analysis

Biochemical Properties

The compound interacts with various enzymes, proteins, and other biomolecules. It has been identified as a powerful free-radical scavenger , indicating that it can interact with reactive oxygen species (ROS) and potentially other radicals within the cell. This interaction can influence various biochemical reactions, particularly those involving oxidative stress .

Cellular Effects

8-(4-fluorophenyl)-N-(2-morpholinoethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide has shown to exert significant effects on various types of cells and cellular processes. In particular, it has been found to prevent neuronal cell death in cultured primary neurons . It also attenuates brain injury after focal ischemia in rats , suggesting its influence on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is primarily related to its role as a free-radical scavenger . It can bind to reactive oxygen species (ROS) and other radicals, thereby preventing these species from causing cellular damage. This binding interaction can lead to changes in gene expression and can influence various cellular processes, including enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable up to its fusion point . After this point, it decomposes in several overlapping stages . Long-term effects on cellular function have been observed in in vitro and in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. In models of cerebral ischemia, rats received a 3-hour intravenous infusion of the compound, with brain damage determined 24 hours later . The compound significantly reduced the volume of focal damage in the cortex , indicating a dose-dependent neuroprotective effect.

Metabolic Pathways

Given its role as a free-radical scavenger , it may interact with enzymes or cofactors involved in oxidative stress responses.

Properties

IUPAC Name

8-(4-fluorophenyl)-N-(2-morpholin-4-ylethyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN6O3/c19-13-1-3-14(4-2-13)24-7-8-25-17(27)15(21-22-18(24)25)16(26)20-5-6-23-9-11-28-12-10-23/h1-4H,5-12H2,(H,20,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHHNGMEUUJACP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C(=NN=C2N1C3=CC=C(C=C3)F)C(=O)NCCN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.